molecular formula C16H15NO4S B5520024 (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethenesulfonamide

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethenesulfonamide

Cat. No.: B5520024
M. Wt: 317.4 g/mol
InChI Key: CRGQZKDNDYCZPE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety linked to a phenylethenesulfonamide group, which imparts unique chemical and biological properties.

Scientific Research Applications

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Safety and Hazards

This involves studying the safety precautions that need to be taken while handling the compound, its toxicity, and the hazards associated with it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethenesulfonamide typically involves the reaction of 1,3-benzodioxole with a suitable sulfonamide precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For instance, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol
  • 7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Uniqueness

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-22(19,9-8-13-4-2-1-3-5-13)17-11-14-6-7-15-16(10-14)21-12-20-15/h1-10,17H,11-12H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGQZKDNDYCZPE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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